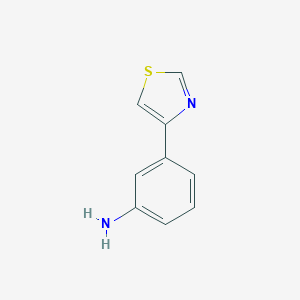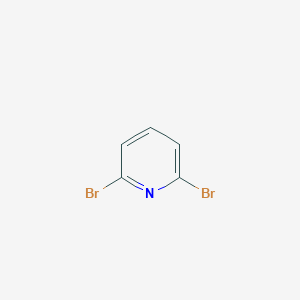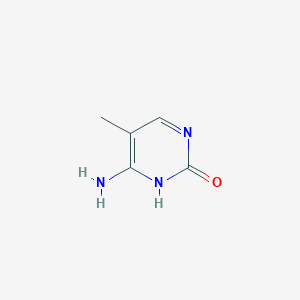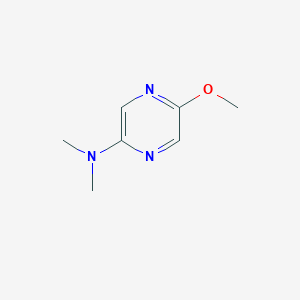
5-methoxy-N,N-dimethylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N,N-dimethylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazines. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-methoxy-N,N-dimethylpyrazin-2-amine is not fully understood. However, it has been suggested that this compound works by inhibiting the production of pro-inflammatory cytokines. It may also work by disrupting the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
5-methoxy-N,N-dimethylpyrazin-2-amine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to have insecticidal activity against various pests.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-methoxy-N,N-dimethylpyrazin-2-amine in lab experiments include its ease of synthesis and its potential applications in various fields of research. However, the limitations include the lack of understanding of its mechanism of action and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-methoxy-N,N-dimethylpyrazin-2-amine. One area of research is the development of this compound as a potential anti-inflammatory agent for the treatment of inflammatory diseases. Another area of research is the development of this compound as a potential pesticide for use in agriculture. Further studies are also needed to understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
The synthesis of 5-methoxy-N,N-dimethylpyrazin-2-amine involves the reaction of 2,3-dimethylpyrazine with methoxyamine hydrochloride in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is around 70%, and the compound can be purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methoxy-N,N-dimethylpyrazin-2-amine has shown potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases.
In the field of agrochemicals, 5-methoxy-N,N-dimethylpyrazin-2-amine has been studied for its potential as a pesticide. It has been found to have insecticidal activity against various pests, including aphids and spider mites.
Eigenschaften
CAS-Nummer |
136309-14-3 |
|---|---|
Produktname |
5-methoxy-N,N-dimethylpyrazin-2-amine |
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
5-methoxy-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-10(2)6-4-9-7(11-3)5-8-6/h4-5H,1-3H3 |
InChI-Schlüssel |
LNKPVHCHJHAYEV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CN=C(C=N1)OC |
Kanonische SMILES |
CN(C)C1=CN=C(C=N1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






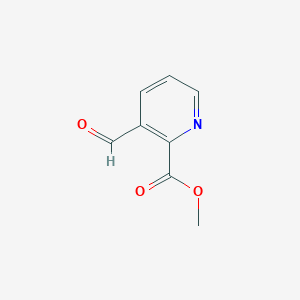
![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)


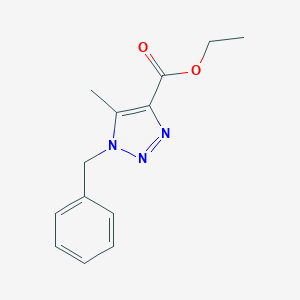
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
